Cyclosporine, a potent immunomodulatory agent, has garnered significant attention in the medical field due to its efficacy in suppressing T-cell induction and proliferation. Its wide-ranging applications span from dermatological therapy to the prevention of graft rejection and treatment of inflammatory diseases. The compound's ability to modulate the immune response makes it a critical subject of study in both human and veterinary medicine124.
The primary mechanism of action of cyclosporine involves the inhibition of calcineurin, which subsequently leads to the suppression of T-cell activation and cytokine production, particularly interleukin 2. This inhibition is closely associated with the drug's binding to cyclophilin, a protein with peptidyl-prolyl cis-trans isomerase activity. Despite the widespread presence of cyclophilins in various cell types, cyclosporine exhibits a selective action on T cells, which may be due to the specific transcriptional regulators it affects. Moreover, cyclosporine has been shown to exert direct effects on other cell types, including connective tissue cells, which can influence the inflammatory processes in conditions such as rheumatoid arthritis34.
In dermatology, cyclosporine has been approved for the treatment of psoriasis since 1997 and is used off-label for a variety of other inflammatory skin conditions, including atopic dermatitis, blistering disorders, and connective tissue diseases. Its selective action on T cells makes it a valuable therapeutic option for managing these conditions. However, concerns regarding its toxicity profile have led to cautious use among dermatologists. The current challenge lies in creating a safe and comfortable framework for incorporating cyclosporine into clinical practice2.
Cyclosporine has demonstrated the ability to inhibit the release of histamine and prostaglandin D2 from human lung mast cells, which are key mediators in allergic reactions. This action is rapid, irreversible, and persists even after the cells are washed, indicating a strong and lasting effect. These properties may partly explain the therapeutic actions of cyclosporine in treating allergic and inflammatory diseases in vivo3.
The use of cyclosporine in veterinary medicine is on the rise, particularly for the treatment of dermatological conditions in dogs, cats, and people. Its anti-inflammatory and antiproliferative effects, along with its ability to downregulate antigen presentation and affect parasites, make it a versatile drug in the management of various animal health issues1.
CAS No.: 96346-61-1
CAS No.: 127414-85-1
CAS No.: 67579-73-1
CAS No.: 92724-70-4